1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine
Description
1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a substituted indole derivative characterized by a bromine atom at the 7-position of the indole ring and a 2-methylpropan-2-amine moiety at the 3-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, and the bromine substitution introduces electronic and steric effects that modulate reactivity and biological interactions .
Properties
IUPAC Name |
1-(7-bromo-1H-indol-3-yl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,14)6-8-7-15-11-9(8)4-3-5-10(11)13/h3-5,7,15H,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWHARJKPPORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=CC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 7-bromoindole, which is commercially available or can be synthesized from indole through bromination.
Formation of Intermediate: The 7-bromoindole is then reacted with acetyl chloride to form 1-(7-bromo-1H-indol-3-yl)ethanone.
Amine Introduction: The ethanone intermediate is further reacted with methylamine under reductive amination conditions to introduce the methylpropan-2-amine group, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Indole derivatives, including 1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine, are known for significant biological activities, which may include:
- Anticancer Properties : Indole derivatives have been studied for their potential in inhibiting cancer cell proliferation.
- Antidepressant Effects : Some indole compounds exhibit serotonin receptor activity, suggesting possible antidepressant effects.
- Antimicrobial Activity : Certain indoles demonstrate antimicrobial properties against various pathogens.
The specific biological activity of this compound remains to be thoroughly investigated, but its structural characteristics suggest promising avenues for research in pharmacology.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available indole derivatives and appropriate alkyl amines.
- Reaction Conditions : Optimization of reaction conditions—such as temperature, pressure, and catalyst use—can enhance yield and purity during industrial production.
- Purification : Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Medicinal Chemistry
The unique functional groups in 1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amino confer distinct chemical reactivity and biological activity compared to similar compounds. This specificity may enhance its applicability in medicinal chemistry, particularly in drug design and development.
Pharmacodynamics Studies
Studies on the interactions of this compound with biological targets are essential to understand its pharmacodynamics. Potential areas of investigation include:
- Mechanism of Action : Understanding how this compound interacts with specific receptors or enzymes can provide insights into its therapeutic potential.
- Side Effects : Identifying any adverse effects associated with its use is crucial for safety evaluations.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play a crucial role in binding to target proteins, enzymes, or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)-2-methylpropan-2-amine
- Structure : Lacks the 7-bromo substituent.
- Synthesis: Prepared via reductive amination of 3-(2-methyl-2-nitropropyl)-1H-indole using Raney Ni and hydrazine hydrate in ethanol .
- Key Difference: The absence of bromine reduces molecular weight (MW: ~190 vs. 269 for the brominated analog) and alters electronic properties. Bromine’s electron-withdrawing effect in the 7-bromo derivative may enhance stability toward oxidative degradation compared to the non-brominated analog .
1-(5-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine hydrochloride
- Structure : Bromine at position 5 instead of 6.
- Application : Listed as a building block in Enamine’s catalogue (MW: 303.63 for hydrochloride salt) .
- Key Difference : Positional isomerism affects steric interactions in molecular binding. The 5-bromo derivative may exhibit distinct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the 7-bromo isomer .
Halogenated Indole Derivatives
2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
- Structure : Features a brominated ketone group at position 3 and a phenylsulfonyl-protected indole nitrogen.
- Activity: Indole derivatives with sulfonyl groups are noted for antimicrobial and antitumor properties .
- Key Difference : The ketone moiety increases electrophilicity, making this compound more reactive in nucleophilic additions compared to the amine-containing target compound. The sulfonyl group enhances solubility in polar solvents .
Aryl-Substituted 2-Methylpropan-2-amine Derivatives
1-(2,4-Dichlorophenyl)-2-methylpropan-2-amine
- Structure : Dichlorophenyl ring instead of indole.
- Properties : Liquid at room temperature (MW: 218.13), suggesting lower crystallinity than the indole-based target compound. The chlorine atoms increase lipophilicity (logP ~3.5 estimated) compared to the bromoindole derivative (logP ~2.8 estimated) .
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine
- Structure : Bromine and fluorine on a phenyl ring.
- The MW (246.12) is lower than the 7-bromoindole analog due to the simpler aromatic system .
Biological Activity
1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is an indole derivative that has garnered attention due to its potential biological activities. The compound's structure, featuring a bromine atom at the 7th position of the indole ring and a branched amine group, suggests a variety of pharmacological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
This compound can be synthesized through a multi-step process starting from 7-bromoindole. The synthesis typically involves:
- Bromination of Indole : Starting with indole, bromination introduces the bromine atom.
- Formation of Intermediate : The brominated product is reacted with acetyl chloride to form an intermediate.
- Reductive Amination : The intermediate is then treated with methylamine under reductive conditions to yield the final product.
This synthetic route allows for variations that can enhance yield and purity depending on reaction conditions such as temperature and pressure .
Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. Preliminary studies indicate that this compound exhibits effectiveness against various bacterial and fungal strains. For instance, it has shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.8 μg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that indole derivatives can inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation and apoptosis .
Case Study: Indole Derivatives in Cancer Therapy
A study evaluated various indole derivatives, including this compound, against multiple cancer cell lines. The results demonstrated significant antiproliferative effects, particularly against A549 lung cancer cells, with IC50 values indicating effective growth inhibition .
The biological activity of this compound likely involves its interaction with specific molecular targets:
- Receptor Binding : The indole ring structure allows for interactions with various receptors, potentially modifying their activity.
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in critical metabolic pathways, leading to altered cellular responses.
- Cell Signaling Pathways : By influencing signaling pathways such as apoptosis and cell cycle regulation, the compound could exert therapeutic effects against cancer and microbial infections .
Comparative Analysis
When compared to other indole derivatives, such as 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine and 2-(7-Bromo-1H-indol-3-yl)acetamide, this compound shows unique biological profiles due to its specific functional groups that enhance its reactivity and biological activity.
Table 2: Comparison of Indole Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(7-Bromo-1H-indol-3-yl)-2-methylpropan-2-am | High | Significant |
| 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-am | Moderate | Moderate |
| 2-(7-Bromo-1H-indol-3-yl)acetamide | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
